molecular formula C9H10INO B14117116 N-(2-iodophenyl)-N-methylacetamide CAS No. 90585-26-5

N-(2-iodophenyl)-N-methylacetamide

Cat. No.: B14117116
CAS No.: 90585-26-5
M. Wt: 275.09 g/mol
InChI Key: IRMKWMBEMQGMLJ-UHFFFAOYSA-N
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Description

Significance of ortho-Iodoanilides in Organic Chemistry

Ortho-iodoanilides are a class of organic compounds that have proven to be exceptionally useful in the synthesis of a wide array of heterocyclic and carbocyclic systems. The presence of an iodine atom ortho to an anilide functionality provides a unique combination of reactivity. The carbon-iodine bond is relatively weak, making it susceptible to a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions. wikipedia.org This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the anilide group itself can participate in or direct subsequent chemical transformations. For instance, recent research has demonstrated the use of bicyclo[1.1.0]butane (BCB)-containing o-iodoanilides in photochemical cyclization/alkylation reaction sequences with alkenes to produce biologically active spirocyclobutyl oxindoles. acs.org

Role of the Amide Functionality in Directing Group Chemistry

The amide group is a cornerstone of organic chemistry and its ability to act as a directing group in C-H functionalization reactions has become a powerful tool for synthetic chemists. mdpi.com Directing groups serve to guide a transition metal catalyst to a specific C-H bond, enabling selective functionalization at a desired position. nih.govbohrium.comresearchgate.net The amide functionality, including the N-methylacetamido group present in N-(2-iodophenyl)-N-methylacetamide, can coordinate to a metal center, positioning the catalyst in proximity to an ortho C-H bond and facilitating its activation. nih.gov

This directed C-H activation strategy has been successfully employed with various transition metals, including palladium, rhodium, and ruthenium. mdpi.comnih.gov For example, N-methoxy amides have been shown to be versatile directing groups in a wide range of C-H activation transformations. nih.govbohrium.com The development of such simple and effective directing groups is crucial for the broad application of this methodology, particularly for achieving selectivity in complex molecules with multiple C-H bonds. bohrium.com

Historical Development of Aromatic Iodide Reactivity in Complex Molecule Construction

The utility of aromatic iodides in organic synthesis has a rich history, dating back to early discoveries in cross-coupling chemistry. The Ullmann reaction, first reported in the early 20th century, demonstrated the copper-mediated coupling of aryl halides. nie.edu.sg While initially requiring harsh conditions, this reaction laid the groundwork for the development of more efficient and milder catalytic systems. nie.edu.sgnih.gov

The advent of palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Negishi reactions, revolutionized the field. acs.org These reactions, for which the 2010 Nobel Prize in Chemistry was awarded, provided highly efficient and general methods for forming carbon-carbon bonds. wikipedia.org Initially, these reactions were dominated by the use of aryl iodides and bromides due to their higher reactivity compared to chlorides. acs.orgacs.org The development of new ligands and nickel-based catalysts has since expanded the scope to include less reactive aryl halides. acs.orgacs.org More recently, photoredox catalysis has been combined with nickel catalysis for the cross-coupling of thiols with aryl iodides. nih.gov

The reactivity of the carbon-iodine bond has also been exploited in other transformations. For example, diaryliodonium salts have been used as electrophilic coupling partners in the copper-catalyzed synthesis of N-arylacetamides from alkyl nitriles. nih.gov

Overview of Research Trajectories Involving this compound as a Key Synthon

A synthon is a conceptual unit within a target molecule that represents a potential starting material in its synthesis. wikipedia.org this compound serves as a key synthon in a variety of synthetic strategies. Its structure allows for a two-pronged approach to molecular elaboration: transformations involving the reactive carbon-iodine bond and reactions directed by the N-methylacetamido group.

Research has shown that this compound can be prepared from 2-iodo-N-methylaniline. bldpharm.comnih.gov It is a valuable precursor for the synthesis of more complex molecules. For instance, palladium-catalyzed reactions are a common strategy for functionalizing the aryl iodide portion of the molecule. mit.edu Copper-catalyzed reactions also play a significant role in the transformation of related iodo-functionalized compounds. nih.govmdpi.commit.edu

The combination of a reactive iodine atom and a directing amide group makes this compound a powerful tool for the construction of heterocycles and other complex organic structures. Its utility is further underscored by its commercial availability, although some suppliers list related compounds. bldpharm.comcymitquimica.combldpharm.comsigmaaldrich.com The strategic application of this synthon continues to be an active area of research, with new methodologies and applications being developed to address the challenges of modern organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90585-26-5

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

N-(2-iodophenyl)-N-methylacetamide

InChI

InChI=1S/C9H10INO/c1-7(12)11(2)9-6-4-3-5-8(9)10/h3-6H,1-2H3

InChI Key

IRMKWMBEMQGMLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=CC=C1I

Origin of Product

United States

Synthetic Methodologies for N 2 Iodophenyl N Methylacetamide and Its Analogues

Precursor-Based Synthesis of N-(2-iodophenyl)-N-methylacetamide

Precursor-based syntheses are the most common routes to this compound, starting from closely related molecules and introducing the final functional groups in one or two steps.

Acylation of N-Methyl-2-iodoaniline Derivatives

A primary and direct method for the synthesis of this compound involves the acylation of N-methyl-2-iodoaniline. nih.govchemspider.com In this reaction, the secondary amine of N-methyl-2-iodoaniline attacks an acylating agent, typically acetyl chloride or acetic anhydride, to form the corresponding acetamide. The reaction is generally carried out in the presence of a base to neutralize the acidic byproduct.

The selection of the acylating agent and reaction conditions can influence the yield and purity of the final product. For instance, using a milder acylating agent might require elevated temperatures or a catalyst to proceed efficiently.

Table 1: Acylation of N-Methyl-2-iodoaniline

Acylating AgentBaseSolventTypical Yield
Acetyl ChloridePyridineDichloromethaneHigh
Acetic AnhydrideTriethylamine (B128534)Tetrahydrofuran (B95107)Good to High

This table provides a general overview. Specific yields can vary based on reaction scale and precise conditions.

N-Methylation Strategies for N-(2-iodophenyl)acetamide

An alternative precursor-based approach is the N-methylation of N-(2-iodophenyl)acetamide. bldpharm.com This method is particularly useful when N-(2-iodophenyl)acetamide is more readily available than its N-methylated precursor. The reaction involves the deprotonation of the amide nitrogen followed by reaction with a methylating agent.

Common methylating agents include methyl iodide or dimethyl sulfate. The choice of base is critical to ensure complete deprotonation of the amide without causing unwanted side reactions. Strong bases like sodium hydride are often employed in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Table 2: N-Methylation of N-(2-iodophenyl)acetamide

Methylating AgentBaseSolventTypical Yield
Methyl IodideSodium HydrideTHFGood
Dimethyl SulfatePotassium CarbonateAcetoneModerate to Good

This table provides a general overview. Specific yields can vary based on reaction scale and precise conditions.

De Novo Synthesis Approaches for this compound Scaffolds

De novo synthesis involves constructing the this compound scaffold from simpler, more fundamental starting materials. While often more complex than precursor-based methods, these approaches offer greater flexibility in introducing a variety of substituents onto the aromatic ring. One such strategy could involve a multi-step sequence starting from a readily available aniline (B41778) derivative, followed by iodination, N-methylation, and finally acylation. For instance, a transition-metal-free decarboxylative iodination of anthranilic acids has been reported as a practical route to 2-iodoanilines, which are key intermediates. rsc.org

Advanced Synthetic Techniques in the Preparation of this compound

To enhance reaction efficiency, reduce reaction times, and improve product yields, modern synthetic techniques are being increasingly applied to the synthesis of this compound and its analogues.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields. nih.govnih.govrsc.org This technique can be applied to both the acylation and N-methylation steps. The use of microwave irradiation can accelerate the rate of reaction by efficiently heating the reaction mixture, leading to faster conversion of starting materials to products. nih.gov This method is particularly advantageous for high-throughput synthesis and library generation.

Continuous Flow Synthesis Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. nih.govmit.edutue.nl In the context of synthesizing this compound, a flow reactor setup could be designed where the starting materials are continuously pumped through a heated reaction coil or a packed-bed reactor containing a solid-supported catalyst or reagent. researchgate.netmdpi.com This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and potentially higher yields. For instance, a multi-step flow synthesis could be envisioned where the acylation and subsequent purification are performed in a continuous manner. nih.gov

Chemo- and Regioselective Functionalization of the this compound Core

The functionalization of the this compound core is predominantly achieved through palladium- and other transition-metal-catalyzed reactions. These methods offer high selectivity, allowing for the targeted modification of the molecule at the carbon-iodine bond. Domino reactions, which involve sequential transformations in a single pot, have emerged as a particularly powerful strategy for rapidly building molecular complexity from simple precursors.

One of the key analogues in these transformations is N-(2-iodophenyl)-N-methylpropiolamide. The propiolamide (B17871) group, with its reactive alkyne moiety, enables a range of intramolecular cyclization and subsequent coupling reactions. These reactions are excellent examples of how the strategic choice of a side chain on the nitrogen atom can lead to the formation of diverse heterocyclic systems.

Palladium catalysts are highly effective in promoting the intramolecular cyclization of N-(2-iodophenyl)-N-methylpropiolamide derivatives. These reactions typically proceed via a Heck-type mechanism, where the palladium catalyst oxidatively adds to the carbon-iodine bond, followed by intramolecular carbopalladation onto the alkyne. The resulting vinylpalladium intermediate can then undergo various subsequent reactions in a domino sequence.

For instance, a tandem palladium-catalyzed Heck cyclization followed by a Suzuki-Miyaura coupling has been developed. epfl.ch In this process, the vinylpalladium intermediate formed after the initial cyclization is trapped by an arylboronic acid to yield (E)-3-(diarylmethylene)indolinones. Similarly, a domino Heck and alkoxycarbonylation sequence has been reported, where the vinylpalladium intermediate reacts with carbon monoxide and an alcohol to produce (E)-oxindolylidene acetates stereoselectively. nih.gov

A notable example is the stereoselective synthesis of (Z)-3-alkylideneindolinones through a palladium-catalyzed Heck cyclization of internal N-(2-iodophenyl)propiolamides. epfl.ch This reaction proceeds via a syn-addition of the arylpalladium halide to the triple bond. The careful selection of reaction conditions, including the palladium catalyst, ligand, and base, is crucial for achieving high yields and stereoselectivity.

Table 1: Examples of Palladium-Catalyzed Domino Reactions of N-(2-iodophenyl)-N-methylpropiolamide Analogues

Starting MaterialCoupling Partner(s)Catalyst SystemBaseSolventProductYield (%)Ref
N-(2-iodophenyl)-N-methyl-3-phenylpropiolamideArylboronic acidPd(PPh₃)₄, CuTCK₂CO₃Dioxane(E)-3-(diarylmethylene)indolinone- epfl.ch
N-(2-iodophenyl)propiolamideCO, AlcoholPd(OAc)₂, PPh₃CsF, HCOOH·NEt₃THF(E)-oxindolylidene acetate (B1210297)- epfl.chnih.gov
Internal N-(2-iodophenyl)propiolamides-Pd(OAc)₂, PPh₃CsF, HCOOH·NEt₃THF(Z)-3-alkylideneindolinoneGood epfl.ch

Note: Specific yields were not always provided in the reviewed literature.

Radical Cyclization Reactions

Besides transition-metal-catalyzed pathways, radical cyclizations provide an alternative route for the functionalization of the this compound core. For example, the intramolecular radical cyclization of N-(2-iodophenyl)-N-methyl-3-phenylpropiolamide using a tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) system leads to the formation of 3-alkenyl-indolinones. epfl.ch This reaction proceeds through a 5-exo-dig cyclization of the aryl radical onto the alkyne.

Table 2: Radical Cyclization of an N-(2-iodophenyl)-N-methylpropiolamide Analogue

Starting MaterialReagentsSolventProductYield (%)Ref
N-(2-iodophenyl)-N-methyl-3-phenylpropiolamideBu₃SnH, AIBNToluene (reflux)(E/Z)-3-alkenyl-indolinone37 epfl.ch

These examples highlight the rich and varied chemistry that can be performed on the N-(2-iodophenyl)-N-methylacetamide core and its analogues. The ability to selectively introduce a wide range of substituents through chemo- and regioselective functionalization makes this class of compounds valuable building blocks in organic synthesis for the construction of complex heterocyclic structures.

Reactivity and Mechanistic Pathways of N 2 Iodophenyl N Methylacetamide in Chemical Transformations

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization and annulation reactions of N-(2-iodophenyl)-N-methylacetamide provide efficient routes to various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. These transformations involve the formation of new carbon-carbon (C-C) or carbon-heteroatom bonds within the same molecule.

Transition Metal-Catalyzed Intramolecular C–C Bond Formation

Transition metals, particularly palladium, copper, rhodium, and nickel, are extensively used to catalyze the intramolecular C-C bond-forming reactions of this compound and its derivatives. These metals facilitate the activation of the C-I bond, initiating a cascade of events that lead to the formation of cyclic structures.

Palladium catalysis is a powerful tool for the synthesis of indoles and other heterocycles from this compound derivatives. organic-chemistry.orgmdpi.comrsc.org These reactions often proceed through a Heck-type mechanism or other related pathways involving oxidative addition, migratory insertion, and reductive elimination steps.

A common strategy involves the palladium-catalyzed intramolecular cyclization of N-(2-alkynylphenyl)acetamides. The reaction is believed to proceed via oxidative addition of the aryl iodide to a Pd(0) species, followed by insertion of the alkyne into the Pd-C bond. Subsequent reductive elimination then furnishes the indole (B1671886) product. organic-chemistry.orgmdpi.com The choice of ligands and reaction conditions can significantly influence the efficiency and selectivity of these cyclizations. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity of palladium. mit.edu

In some cases, a tandem process involving an initial intermolecular coupling followed by an intramolecular cyclization can be employed. For example, a palladium-catalyzed three-component reaction of an o-iodoaniline derivative, an alkyne, and another coupling partner can lead to the formation of complex indole structures. mdpi.com Furthermore, palladium-catalyzed carbonylation reactions of this compound derivatives in the presence of carbon monoxide can provide access to 2-carboxyindoles. nih.gov

The development of palladium nanoparticle-catalyzed systems has also shown promise in these cyclizations, offering high activity due to the in-situ generation of active Pd nanoparticles. rsc.org These methods often allow for milder reaction conditions and can be more environmentally friendly.

Copper catalysts offer a cost-effective and readily available alternative to palladium for mediating intramolecular cyclizations. While sometimes requiring harsher conditions, copper-catalyzed reactions have proven effective in the synthesis of various heterocyclic compounds.

Domino reactions initiated by copper catalysis have been developed for the synthesis of polycyclic indole derivatives. rsc.org For instance, a Cu2O-catalyzed intramolecular C-N coupling followed by a C-O, C-S, or C-N bond formation can be achieved in a one-pot process from gem-dibromovinyl systems attached to an indole precursor. rsc.org These reactions are often tolerant of air and can proceed in good to excellent yields.

Copper-catalyzed C-H activation has also been utilized in the synthesis of diindolylmethanes, where dimethylformamide (DMF) can act as a methylenating reagent. liv.ac.uk Although not directly involving this compound, this highlights the versatility of copper in promoting C-C bond formation relevant to indole chemistry. The mechanism of these reactions can involve the generation of highly reactive copper species that facilitate the coupling process. nih.gov

CatalystSubstrate TypeProduct TypeKey Features
Cu2Ogem-dibromovinyl systems on indole precursorsPolycyclic indole derivativesDomino intramolecular C-N/C-Y (Y=O, S, N) coupling. rsc.org
CuClN-methylindole and DMFDiindolylmethanesC-H activation with DMF as a methylenating agent. liv.ac.uk

Rhodium and nickel catalysts have also emerged as powerful tools for annulation reactions involving aryl halides and related compounds, leading to the formation of fused ring systems.

Rhodium(III) complexes, particularly those with electron-deficient cyclopentadienyl (B1206354) ligands, can catalyze the annulation of 2-alkenyl anilides with alkynes to form 2-substituted indolines. nih.gov The proposed mechanism involves an unusual rhodium migration and a 1,5-H shift. Rhodium has also been used in oxidative annulation reactions of arylindoles with alkenes or alkynes using molecular oxygen as the oxidant, facilitated by a quaternary ammonium (B1175870) salt. mdpi.com

Nickel-catalyzed annulation reactions between o-haloarylimines and electron-poor olefins provide a route to indanyl amines. nih.gov The mechanism is thought to involve the oxidative addition of the aryl halide to a Ni(0) species, followed by conjugate addition to the olefin and a subsequent reductive aldol-type addition. Nickel catalysis has also been employed in the addition of pyridine-N-oxides across alkynes. elsevierpure.com

Catalyst SystemReactantsProductMechanistic Insight
[Cp*RhCl2]2 / n-Bu4NOAc2-Arylindoles and Alkynes/AlkenesIndolo[2,1-a]isoquinolinesOxidative annulation using air as the oxidant. mdpi.com
Rh(III) complex2-Alkenyl anilides and Alkynes2-Substituted indolinesInvolves rhodium migration and a 1,5-H shift. nih.gov
Ni(0) / o-BPPo-Haloarylimines and Electron-poor olefinsIndanyl aminesOxidative addition, conjugate addition, and reductive aldol (B89426) addition. nih.gov

Radical-Mediated Intramolecular Transformations

Radical reactions offer an alternative pathway for the cyclization of this compound. These transformations are typically initiated by the generation of an aryl radical at the 2-position of the phenyl ring.

Aryl radicals can be generated from aryl iodides like this compound through various methods, including the use of radical initiators such as AIBN/n-Bu3SnH or through photoredox catalysis. nih.govresearchgate.net Once generated, the aryl radical is a highly reactive intermediate that can undergo intramolecular addition to a suitably positioned π-system, such as an alkene or alkyne, within the same molecule.

The reactivity of the generated aryl radical is governed by its ability to participate in C-C bond-forming reactions. nih.gov For instance, the radical can add to a pendant double or triple bond, leading to the formation of a new ring. This is often followed by a hydrogen atom transfer (HAT) or other termination steps to yield the final cyclized product. nih.gov

Recent advancements have focused on developing milder and more efficient methods for aryl radical generation. researchgate.net Light-induced systems, including photoredox catalysis and visible-light transition metal catalysis, have gained prominence. nih.gov These methods often avoid the use of toxic tin reagents and can proceed under mild conditions. For example, aryl radicals can be generated from aryl iodides in the presence of a palladium catalyst under blue light irradiation. nih.gov Metal-free methods, such as using catalytic iodine in the presence of air to generate aryl radicals from aryl hydrazines, have also been reported. snu.edu.innih.gov

Photoinduced Radical Cyclizations

Photoinduced radical cyclizations offer a powerful and mild method for the construction of cyclic compounds. In the context of this compound and its derivatives, this approach is particularly useful for the synthesis of heterocyclic structures. The fundamental process involves the homolytic cleavage of the carbon-iodine bond upon irradiation with light, generating an aryl radical. This radical can then undergo an intramolecular addition to a suitably positioned unsaturated bond, leading to the formation of a new ring system.

A study on the visible light-induced radical cyclization of N-(2-iodophenyl)-N-methylbut-2-enamide, a close analog of an unsaturated derivative of this compound, demonstrates this principle effectively. rsc.org When subjected to visible light in the presence of a photocatalyst, the substrate undergoes a cyclization reaction to form an indolin-2-one derivative. The reaction is initiated by the formation of an aryl radical from the o-iodophenyl group, which then attacks the internal double bond of the butenamide moiety. This intramolecular cyclization is followed by a hydrogen atom transfer to yield the final product. The general mechanism for such a photoinduced radical cyclization is depicted below.

General Scheme for Photoinduced Radical Cyclization

Reactant Product
N-(2-iodophenyl)-N-methyl-acrylamide derivative Indolin-2-one derivative

Note: This is a generalized scheme. The actual product depends on the specific acrylamide (B121943) derivative used.

The efficiency and outcome of these photoinduced radical cyclizations can be influenced by several factors, including the nature of the photocatalyst, the solvent, and the substitution pattern on the aromatic ring and the acrylamide chain. rsc.orgrsc.org

Directive Group Chemistry in this compound Cyclizations

In the cyclization reactions of this compound and related compounds, the N-methylacetamido group plays a crucial role as a directing group. This group can influence the regioselectivity and stereoselectivity of the cyclization process through both steric and electronic effects.

The acetamido group is generally considered an ortho-, para-director in electrophilic aromatic substitution reactions due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. libretexts.org However, in radical cyclizations, its influence is more nuanced. The geometry and conformation of the N-methylacetamido group can dictate the proximity of the reacting centers, thereby favoring certain cyclization pathways over others. For instance, in palladium-catalyzed annulations of related 2-iodobiphenyl (B1664525) systems, neighboring groups have been shown to be essential for the formation of specific palladacycle intermediates that control the reaction's outcome. rsc.org

In the context of this compound, the amide functionality can pre-organize the molecule into a conformation that facilitates the desired cyclization. This is particularly evident in metal-catalyzed processes where the amide oxygen can coordinate to the metal center, bringing the catalytic site in close proximity to the aryl iodide bond and the reacting partner.

Intermolecular Coupling Reactions

The aryl iodide moiety in this compound is a key functional group for participating in a wide array of intermolecular coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Cross-Coupling Strategies Employing the Aryl Iodide Moiety

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylalkynes. For this compound, a Sonogashira coupling would involve the reaction of the aryl iodide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

While specific examples with this compound are not extensively documented in readily available literature, the reactivity of the aryl iodide in this compound is expected to be high, making it a suitable substrate for this transformation. The reaction conditions typically involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper salt such as CuI, and an amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.orglibretexts.org The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. youtube.comyoutube.com

Typical Conditions for Sonogashira Coupling

Component Example
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper Co-catalyst CuI
Base Triethylamine, Diisopropylamine

The reaction's success can be influenced by the choice of catalyst, base, and solvent, as well as the nature of the alkyne coupling partner. organic-chemistry.org

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. youtube.comlibretexts.org This reaction is widely used for the formation of biaryl compounds. This compound is an excellent candidate for Suzuki-Miyaura coupling due to the high reactivity of the aryl iodide bond. The reaction would involve treating the compound with a boronic acid in the presence of a palladium catalyst and a base. youtube.comyoutube.com

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. youtube.comyoutube.com

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgyoutube.com A study on the palladium-catalyzed aryl-to-alkyl radical relay Heck reaction of N-(2-iodophenyl)-N-methylhexanamide with styrene (B11656) demonstrates the feasibility of such transformations with related substrates. nih.gov In this case, the desired Heck product was obtained in good yield. For this compound, a Heck reaction with an alkene would lead to the formation of a substituted styrene derivative.

The catalytic cycle of the Heck reaction typically involves oxidative addition of the aryl iodide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org

Comparison of Suzuki-Miyaura and Heck Reactions

Reaction Coupling Partner Key Features
Suzuki-Miyaura Organoboron compound Forms biaryl compounds; tolerant of many functional groups. libretexts.org

| Heck | Alkene | Forms substituted alkenes; often shows high stereoselectivity. organic-chemistry.org |

Carbon-Heteroatom Coupling Reactions

The aryl iodide in this compound is also amenable to the formation of carbon-heteroatom bonds through cross-coupling reactions. These reactions are crucial for the synthesis of compounds containing C-N, C-O, and C-S bonds.

Carbon-Nitrogen (C-N) coupling reactions , such as the Buchwald-Hartwig amination, allow for the formation of arylamines from aryl halides. organic-chemistry.org For this compound, a Buchwald-Hartwig reaction with an amine would yield a diamine derivative. These reactions are typically catalyzed by palladium complexes with specialized phosphine ligands. organic-chemistry.orgnih.gov Copper-catalyzed C-N coupling reactions, a modern variation of the Ullmann condensation, also provide a valuable alternative. nih.govnih.gov

Carbon-Oxygen (C-O) coupling reactions enable the synthesis of aryl ethers. Similar to C-N coupling, these reactions are often catalyzed by palladium or copper complexes. nih.gov The coupling of this compound with an alcohol or a phenol (B47542) under appropriate catalytic conditions would lead to the corresponding aryl ether.

The choice of catalyst system, including the metal, ligand, and base, is critical for achieving high yields and selectivity in these carbon-heteroatom coupling reactions. nih.govnih.gov

Specific Reactivity Patterns of the Acetamide and N-Methylamide Groups

The reactivity of the this compound is centered on the N-methylacetamide group, influenced by the electronic and steric properties of the 2-iodophenyl substituent. The amide bond itself is relatively stable due to resonance, which imparts a partial double-bond character to the C-N bond. nih.gov However, the N-methyl and acetyl groups provide sites for specific chemical reactions.

N-dealkylation is a crucial transformation for tertiary amines and amides, often observed in metabolic processes and synthetic organic chemistry. nih.gov For this compound, the removal of the N-methyl group represents a primary potential reaction pathway. While specific studies on this compound are not prevalent, several general mechanisms for N-dealkylation of N-aryl-N-methylamides have been established.

One of the most common pathways, particularly in biological systems, is oxidative N-dealkylation catalyzed by enzymes like cytochrome P450 (CYP450). nih.govku.edu This mechanism proceeds through the following steps:

α-Carbon Hydroxylation : The process is initiated by the hydroxylation of the carbon atom of the methyl group that is directly attached to the nitrogen atom. nih.gov

Unstable Intermediate Formation : This hydroxylation results in the formation of an unstable carbinolamine intermediate.

Spontaneous Decomposition : The carbinolamine spontaneously breaks down to yield the dealkylated product, N-(2-iodophenyl)acetamide, and formaldehyde. nih.gov

Alternative mechanisms for oxidative N-dealkylation have also been proposed, particularly in the context of chemical oxidants. These pathways often involve radical intermediates:

Hydrogen Atom Transfer (HAT) : A direct abstraction of a hydrogen atom from the N-methyl group by an oxidizing species can initiate the dealkylation process. ku.edu

Single-Electron Transfer (SET) : The mechanism can also begin with a single-electron transfer from the nitrogen atom to an oxidant, forming a radical cation. This is often followed by a proton transfer (PT) from the α-carbon to a base, leading to the same carbinolamine intermediate or its equivalent. ku.edumdpi.com

The specific operative mechanism can be influenced by the nature of the oxidant and the electronic properties of the N-aryl group. mdpi.com In the case of this compound, the electron-withdrawing nature of the iodine atom could influence the propensity for an SET mechanism.

Proton transfer is a fundamental process that can dictate the reactivity and function of amide-containing molecules. In derivatives of N-methylacetamide, protonation can occur at either the carbonyl oxygen or the amide nitrogen. acs.org Theoretical studies on the simple N-methylacetamide model reveal several potential pathways for proton transfer between these sites. acs.org

The carbonyl oxygen is generally the most basic site, and protonation can lead to two isomers depending on the orientation relative to the N-methyl group: the E (anti) and Z (syn) configurations. Protonation can also occur on the amide nitrogen. acs.org Investigations have identified three primary mechanisms for interconversion:

Isomerization : This involves the rotation around the C=O bond of the protonated oxygen, converting between the AO-E and AO-Z isomers (where 'AO' signifies protonation on the amide oxygen). This pathway typically has the lowest energy barrier. acs.org

Inversion : This pathway involves a change in geometry at the oxygen atom.

1,3-Proton Shift : This mechanism describes the direct transfer of a proton from the carbonyl oxygen to the amide nitrogen. acs.org

The presence of a solvent, such as a single water molecule, can mediate these transfers, sometimes leading to lower energy barriers through a proton exchange mechanism. acs.org The energy barriers associated with these proton transfer pathways in the N-methylacetamide model provide a baseline for understanding the behavior of more complex derivatives.

Calculated Energy Barriers for Proton Transfer Mechanisms in Protonated N-Methylacetamide
PathwayDescriptionCalculated Energy Barrier (kcal/mol)Reference
Isomerization (AO-E to AO-Z)Rotation of the proton around the C=O bond.Lowest energy barrier among considered pathways. acs.org
Isomerization-Jump (in diamide (B1670390) model)Proton transfer along diamide carbonyl oxygens.~17 acs.org
Water-Assisted Proton ExchangeProton transfer mediated by a single water molecule.7.6 acs.org

For this compound, the electronic properties of the iodophenyl ring would be expected to influence the basicity of the carbonyl oxygen and the amide nitrogen, thereby modulating the thermodynamics and kinetics of these proton transfer events.

Amides, including N-substituted acetamides, can exist as a mixture of rotational isomers, or rotamers, due to the high rotational barrier of the amide C-N bond. rsc.orgbeilstein-journals.org For this compound, two primary rotamers are expected: the E-rotamer, where the aryl group and the carbonyl oxygen are trans to each other, and the Z-rotamer, where they are cis. nih.gov

Conceptual Illustration of E/Z Amide Rotamers for this compound
RotamerRelative Position of 2-Iodophenyl and Carbonyl OxygenGeneral Stability
E-rotamertransOften the major, more stable isomer in N-aryl amides to minimize steric clash.
Z-rotamercisOften the minor, less stable isomer, but its population can be influenced by substituents and solvent.

The presence of a bulky ortho-substituent, such as the iodine atom in this compound, significantly influences the rotational dynamics and conformational preferences. nih.gov This ortho-group can create steric hindrance that not only affects the equilibrium between the E and Z amide rotamers but also restricts rotation around the N-Aryl single bond, potentially leading to stable atropisomers (conformational isomers that are stable enough to be isolated). nih.gov

Advanced Mechanistic Investigations and Computational Elucidation of N 2 Iodophenyl N Methylacetamide Reactivity

Theoretical Frameworks for Reaction Pathway Analysis

Modern computational chemistry provides powerful tools to dissect complex reaction mechanisms, offering insights that are often inaccessible through experimental means alone. For a molecule like N-(2-iodophenyl)-N-methylacetamide, theoretical frameworks can predict likely reaction pathways, characterize fleeting transition states, and quantify the energetic landscape of a transformation.

Density Functional Theory (DFT) Studies on this compound Transformations

Density Functional Theory (DFT) has emerged as a workhorse in computational organic chemistry, balancing accuracy with computational cost. DFT calculations could be employed to investigate various potential transformations of this compound, such as intramolecular cyclization reactions to form heterocyclic structures.

A plausible reaction to study would be the palladium-catalyzed intramolecular C-N bond formation, a type of Buchwald-Hartwig amination, to form a six-membered ring. DFT calculations, for instance at the B3LYP/6-31G(d) level of theory, could be used to model the reaction profile. Such a study would involve optimizing the geometries of reactants, intermediates, transition states, and products.

Hypothetical DFT-Calculated Energy Profile for Intramolecular Cyclization:

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant Complex This compound coordinated to a Pd(0) catalyst0.0
TS1 Oxidative addition of the C-I bond to the Pd(0) center+15.2
Intermediate 1 Pd(II) intermediate after oxidative addition-5.8
TS2 Intramolecular C-N bond-forming reductive elimination+22.5
Product Complex Cyclized product coordinated to the Pd(0) catalyst-12.7
This data is hypothetical and constructed based on typical values for similar palladium-catalyzed reactions.

These calculations would likely reveal that the rate-determining step is the reductive elimination, which involves the formation of the new C-N bond. The initial oxidative addition of the aryl iodide is typically a lower-energy process.

Transition State Characterization and Energy Profile Analysis

A critical aspect of DFT studies is the characterization of transition states (TS), which are first-order saddle points on the potential energy surface. For the hypothetical intramolecular cyclization of this compound, the geometry of the transition state for the C-N bond formation (TS2) would be of particular interest.

Hypothetical Transition State Geometry (TS2) Parameters:

ParameterDescriptionValue
d(C-N) Forming C-N bond distance2.15 Å
d(Pd-C) Breaking Pd-C bond distance2.30 Å
d(Pd-N) Breaking Pd-N bond distance2.25 Å
∠(C-N-Pd) Angle of the forming and breaking bonds85.0°
This data is hypothetical and based on related computed transition state structures.

Molecular Dynamics Simulations in N-methylacetamide Research

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules in solution. For a molecule like this compound, MD simulations could be used to study its conformational flexibility, solvation, and the dynamics of its interactions with other molecules.

Research on the simpler analogue, N-methylacetamide (NMA), has utilized MD simulations to understand its behavior in aqueous solutions. nih.govresearchgate.net These studies have shown that NMA can form hydrogen bonds with water molecules and that the dynamics of these interactions are crucial for its properties. rsc.org For this compound, MD simulations could reveal how the bulky ortho-iodo group influences the solvation shell and the conformational preferences of the amide bond.

Typical Parameters from an MD Simulation of N-methylacetamide in Water:

ParameterDescriptionTypical Value
Amide I frequency shift Shift in the C=O stretching frequency in water vs. gas phase-78 cm⁻¹ researchgate.net
H-bond lifetime (NMA-water) Average duration of a hydrogen bond between NMA and a water molecule~1.5 ps
Diffusion coefficient of NMA Rate of diffusion of NMA in water at 298 K~0.8 x 10⁻⁵ cm²/s
This data is based on published simulations of N-methylacetamide.

These simulations can provide a dynamic picture that complements the static view from DFT calculations, offering a more complete understanding of the molecule's behavior in a realistic chemical environment.

Experimental Probes for Reaction Mechanism Elucidation

While computational methods are powerful, experimental validation is essential. Several experimental techniques can be used to probe reaction mechanisms and provide data that can be compared with theoretical predictions.

Isotopic Labeling Studies (e.g., Deuteration Experiments)

Isotopic labeling is a classic technique for elucidating reaction mechanisms. In the context of this compound, deuterium (B1214612) labeling could be used to track the fate of specific hydrogen atoms during a reaction. For example, in a palladium-catalyzed reaction, if C-H activation is a potential step, deuterating the ortho-hydrogen of the phenyl ring could help determine if this bond is broken during the reaction.

Hypothetical Deuterium Labeling Experiment:

ExperimentObservationMechanistic Implication
Reaction of N-(2-iodo-6-deuteriophenyl)-N-methylacetamide No loss of deuterium in the productThe C-H bond at the ortho position is not cleaved during the reaction.
Reaction in the presence of a deuterated solvent (e.g., MeOD) Incorporation of deuterium into the product at a specific positionIndicates a protonation/deprotonation equilibrium involving the solvent.
These are hypothetical outcomes to illustrate the principle.

Such experiments can provide definitive evidence for or against a proposed mechanistic step. For instance, in the study of palladium-catalyzed reactions of o-allylphenols, deuterium labeling was crucial in establishing the stereochemistry of the oxypalladation step. nih.gov

Kinetic Isotope Effects in this compound Reactions

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. Measuring the KIE can provide information about bond breaking or forming in the rate-determining step of a reaction.

For a reaction involving the cleavage of a C-H bond on the phenyl ring of this compound, a primary KIE (kH/kD > 1) would be expected if this bond is broken in the rate-determining step. The magnitude of the KIE can provide further details; for example, large KIEs are often associated with hydrogen tunneling. nih.gov

Hypothetical Kinetic Isotope Effect Values for a C-H Activation Reaction:

ReactionkH/kDInterpretation
Intramolecular C-H amination 2.5C-H bond cleavage is involved in the rate-determining step.
Aryl-aryl coupling 1.1C-H bond cleavage is likely not part of the rate-determining step (secondary KIE).
These are hypothetical values based on typical KIEs for these reaction types.

The absence of a significant KIE (kH/kD ≈ 1) would suggest that the C-H bond is not broken in the rate-determining step. KIE studies have been instrumental in understanding the mechanisms of many catalytic reactions, including C-H activation and cross-coupling reactions. researchgate.net

Radical Scavenging Experiments and Inhibition Studies

While direct radical scavenging experiments specifically targeting reactions of this compound are not extensively documented in dedicated studies, the principles of such investigations are crucial for distinguishing between radical and non-radical pathways in analogous transformations. Radical scavenging experiments are designed to intercept and quench radical intermediates, thereby inhibiting or altering the course of a reaction that proceeds through a radical mechanism.

In the context of reactions involving this compound, such as potential intramolecular cyclizations or intermolecular couplings, the introduction of a radical scavenger would be a key diagnostic tool. Common radical scavengers include 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), butylated hydroxytoluene (BHT), and 1,1-diphenylethylene. If a reaction involving this compound were to be significantly slowed down or completely halted in the presence of these scavengers, it would provide strong evidence for the involvement of radical intermediates.

For instance, in a hypothetical radical-mediated cyclization to form an indole (B1671886) derivative, a radical scavenger would trap the aryl radical formed after the homolytic cleavage of the carbon-iodine bond, thus preventing the subsequent cyclization step. The absence of the expected product and the potential identification of an adduct between the scavenger and the this compound-derived radical would be telling.

Inhibition studies can also provide mechanistic insights. For example, the introduction of a compound known to coordinate strongly to a catalyst, but which does not participate in the reaction, can inhibit the reaction by blocking the active site of the catalyst. This would help to confirm that the catalyst is indeed involved in the rate-determining step of the reaction.

Role of Catalysts and Ligands in Modulating Reaction Selectivity and Mechanism

The reactivity of this compound is profoundly influenced by the choice of catalyst and accompanying ligands. These components can steer the reaction towards a desired product by stabilizing specific intermediates and transition states, thus controlling selectivity and efficiency.

Mechanistic Role of Transition Metal Complexes (e.g., Palladium, Copper, Rhodium, Nickel)

Transition metals are central to many transformations involving aryl halides like this compound. Each metal offers a unique catalytic profile.

Palladium: Palladium is a workhorse in cross-coupling chemistry. In reactions with this compound, a typical catalytic cycle would involve the oxidative addition of the C-I bond to a Pd(0) species, forming a Pd(II) intermediate. nih.gov This step is often the rate-determining step in cross-coupling reactions. nih.gov The subsequent steps, such as transmetalation and reductive elimination, would then lead to the final product. nih.gov For instance, in a Suzuki-Miyaura coupling, the Pd(II) intermediate would react with an organoboron reagent, followed by reductive elimination to form a new C-C bond. The nature of the directing group on the substrate can influence the mechanism, potentially favoring a redox-neutral electrophilic cleavage pathway over oxidative addition in certain C-H activation scenarios. nih.gov

Copper: Copper catalysts are particularly effective for N-arylation reactions, a transformation highly relevant to the amide functionality in this compound. mit.edu The Goldberg reaction, a copper-catalyzed N-arylation of amides, provides a mechanistic blueprint. mit.edu The mechanism is thought to involve the formation of a copper(I) amidate complex, which then undergoes oxidative addition with the aryl iodide. mit.edu The use of chelating diamine ligands is crucial for controlling the concentration of the active catalytic species and preventing the formation of inactive copper species. mit.edu In some copper-catalyzed reactions, an "oxidase"-type mechanism has been proposed where the aerobic oxidation of a Cu(I) catalyst is a key step. rsc.org

Rhodium: Rhodium catalysts are known for their ability to catalyze C-H activation and amination reactions. rsc.orgyoutube.com In a potential intramolecular C-H amination of this compound to form a heterocyclic product, a rhodium catalyst could facilitate the formation of a rhodium-nitrene intermediate. rsc.org This highly reactive species could then undergo a C-H insertion reaction. rsc.org Kinetic studies on related rhodium-catalyzed reactions have revealed that the C-H insertion can be the rate-limiting step. rsc.org

Nickel: Nickel catalysis has emerged as a powerful alternative to palladium, especially in photoredox catalysis. nih.govnih.gov For reactions involving this compound, a nickel catalyst could participate in a cycle involving Ni(0)/Ni(II) or Ni(I)/Ni(III) redox states. nih.gov In combination with a photosensitizer, a Ni(II) aryl intermediate, formed from the oxidative addition of the C-I bond to Ni(0), can be oxidized to a Ni(III) species. nih.gov This Ni(III) intermediate can then readily undergo reductive elimination to form the desired bond. nih.gov

Transition MetalTypical Catalytic CycleKey IntermediatesRelevant Reaction Types for this compound
Palladium Pd(0)/Pd(II)Pd(II)-aryl complexCross-coupling (e.g., Suzuki, Heck, Sonogashira), C-H activation
Copper Cu(I)/Cu(III) or Cu(I)-mediatedCu(I)-amidate complexN-arylation (Goldberg reaction), Ullmann condensation
Rhodium Rh(I)/Rh(III) or Rh(II) catalysisRh-nitrene, Rh-aryl complexC-H amination, C-H activation/carboxylation
Nickel Ni(0)/Ni(II), Ni(I)/Ni(III)Ni(III)-aryl complexCross-coupling, photoredox-mediated transformations

Influence of Ligand Design on Catalytic Performance

Ligands play a critical role in tuning the steric and electronic properties of the metal center, thereby influencing the catalytic activity, selectivity, and stability of the catalyst. The design of ligands is a key strategy for optimizing reactions involving this compound.

In palladium-catalyzed cross-coupling reactions, bulky and electron-rich phosphine (B1218219) ligands can promote the oxidative addition step and facilitate the reductive elimination. The bite angle of bidentate phosphine ligands can also have a significant impact on the outcome of the reaction.

For copper-catalyzed N-arylation reactions, chelating diamine ligands have been shown to be highly effective. mit.edu These ligands can prevent catalyst deactivation by preventing the formation of inactive polynuclear copper species. mit.edu The specific structure of the diamine can influence the solubility and reactivity of the copper catalyst.

In the context of enantioselective transformations, the use of chiral ligands is essential. For example, in a potential asymmetric C-H arylation, a chiral ligand would create a chiral environment around the metal center, enabling the differentiation of enantiotopic C-H bonds and leading to the formation of an enantioenriched product.

Ligand TypeMetalRole in CatalysisPotential Impact on this compound Reactions
Phosphines Palladium, NickelEnhance oxidative addition and reductive elimination, stabilize the catalystImproved yields and reaction rates in cross-coupling reactions.
N-Heterocyclic Carbenes (NHCs) Palladium, Nickel, CopperStrong sigma-donors, form stable metal complexesIncreased catalyst stability and efficiency.
Diamine Ligands CopperPrevent catalyst deactivation, control active species concentrationEnhanced efficiency in N-arylation reactions.
Chiral Ligands Palladium, RhodiumInduce enantioselectivityEnable asymmetric transformations, such as enantioselective C-H functionalization.

Photoredox Catalysis Mechanisms in this compound Chemistry

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under mild conditions. youtube.com This approach can be merged with transition metal catalysis to unlock novel reaction pathways. nih.gov

A plausible photoredox catalytic cycle involving this compound could begin with the excitation of a photosensitizer by visible light. The excited photosensitizer can then engage in a SET event. For example, in a reductive quenching cycle, the excited photosensitizer could be reduced by a sacrificial electron donor. The resulting highly reducing species could then reduce the C-I bond of this compound to generate an aryl radical. This radical could then participate in various transformations, such as intramolecular cyclization or addition to another molecule.

Alternatively, in a dual catalytic system with a nickel catalyst, the excited photosensitizer could oxidize a Ni(II) intermediate to a reactive Ni(III) species, as described earlier. nih.govnih.gov This metallaphotoredox approach has proven to be a powerful strategy for forging a variety of chemical bonds. nih.gov

The choice of photosensitizer, its redox potentials, and the reaction conditions are critical for controlling the outcome of photoredox-catalyzed reactions.

Advanced Spectroscopic and Analytical Methodologies for N 2 Iodophenyl N Methylacetamide Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including N-(2-iodophenyl)-N-methylacetamide. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals that confirm its structure. Due to the lack of publicly available experimental spectra for this compound, a comparative analysis with its close analog, N-(2-bromophenyl)-N-methylacetamide, for which experimental data is available, can be insightful. rsc.org

For N-(2-bromophenyl)-N-methylacetamide, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons, the N-methyl protons, and the acetyl protons. rsc.org The aromatic protons appear as a multiplet in the range of 7.24-7.69 ppm. rsc.org The N-methyl group protons are observed as a singlet at 3.20 ppm, and the acetyl methyl protons resonate as a singlet at 1.81 ppm. rsc.org

Similarly, the ¹³C NMR spectrum of the bromo-analog displays resonances for the carbonyl carbon, the aromatic carbons, the N-methyl carbon, and the acetyl methyl carbon. rsc.org The carbonyl carbon appears at 170.54 ppm. rsc.org The aromatic carbons resonate between 123.45 and 143.27 ppm. rsc.org The N-methyl carbon is found at 35.80 ppm, and the acetyl methyl carbon at 22.23 ppm. rsc.org

Based on this data, the expected NMR data for this compound would show similar patterns, with slight shifts in the aromatic region due to the different electronic effects of iodine compared to bromine.

Table 1: Comparison of Experimental NMR Data for N-(2-bromophenyl)-N-methylacetamide and Predicted Data for this compound

Assignment N-(2-bromophenyl)-N-methylacetamide ¹H NMR (ppm) rsc.orgPredicted this compound ¹H NMR (ppm) N-(2-bromophenyl)-N-methylacetamide ¹³C NMR (ppm) rsc.orgPredicted this compound ¹³C NMR (ppm)
Aromatic-H7.24-7.69 (m)~7.3-7.9 (m)123.45, 129.15, 129.76, 129.88, 134.00, 143.27~95-145
N-CH₃3.20 (s)~3.2 (s)35.80~36
COCH₃1.81 (s)~1.8 (s)22.23~22
C=O--170.54~170

Note: Predicted values are estimations based on analogous compounds and general substituent effects.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to understand the connectivity and spatial relationships within this compound, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the aromatic ring. Homonuclear correlation spectroscopy (COSY) is a 2D NMR experiment that shows correlations between J-coupled protons. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to. This is particularly useful for assigning the aromatic CH groups and the methyl groups. The HSQC experiment is a powerful tool for determining ¹H-¹³C one-bond connectivities. hmdb.caresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is vital for piecing together the molecular structure. For example, HMBC correlations would be expected from the N-methyl protons to the N-substituted aromatic carbon and the carbonyl carbon, and from the acetyl protons to the carbonyl carbon. researchgate.net

Dynamic NMR for Rotational Barrier Studies

The amide bond in this compound has a partial double bond character, which leads to restricted rotation around the C-N bond. This can result in the presence of rotational isomers (rotamers). Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational changes and to determine the energy barrier for this rotation. montana.eduresearchgate.net

By acquiring NMR spectra at different temperatures, the rate of interconversion between the rotamers can be monitored. At low temperatures, the exchange is slow, and separate signals for each rotamer may be observed. As the temperature increases, the signals broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. montana.edunih.gov From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. nih.gov For related amides, these barriers are typically in the range of 12-80 kJ/mol. montana.edu

Infrared (IR) Spectroscopy in Functional Group Identification and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, the IR spectrum would be dominated by characteristic absorption bands.

A strong absorption band is expected in the region of 1650-1680 cm⁻¹, which is characteristic of the C=O stretching vibration of the tertiary amide group. For the related N-(2-bromophenyl)-N-methylacetamide, this band appears at 1662 cm⁻¹. rsc.org The C-N stretching vibration of the amide is expected to appear in the range of 1300-1400 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to signals in the 1450-1600 cm⁻¹ region.

Since this compound is a tertiary amide, it lacks an N-H bond, and therefore, no N-H stretching or bending vibrations will be observed. This absence of bands in the 3200-3500 cm⁻¹ region can be a key indicator of the N,N-disubstituted amide structure.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Reference Data for N-(2-bromophenyl)-N-methylacetamide (cm⁻¹) rsc.org
C=O (Amide I)Stretch1650-16801662
Aromatic C=CStretch1450-16001485
C-NStretch1300-14001374

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound (C₉H₁₀INO), the molecular weight is 275.09 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 275. The isotopic pattern of this peak would be characteristic of a compound containing one iodine atom. Common fragmentation pathways for amides include cleavage of the C-N bond and the bond alpha to the carbonyl group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition and thus the molecular formula of the compound. This is a critical step in confirming the identity of a newly synthesized compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions. hmdb.ca

X-ray Crystallography for Solid-State Structural Elucidation

This technique would definitively confirm the connectivity of the atoms and reveal the spatial arrangement of the 2-iodophenyl group relative to the N-methylacetamide moiety. Furthermore, intermolecular interactions, such as packing forces in the crystal lattice, can be studied. While no public crystallographic data for this compound is currently available, this technique remains the gold standard for unambiguous structural proof.

Chromatographic Techniques for Reaction Monitoring, Purity Assessment, and Isolation

Chromatographic techniques are indispensable tools in the chemical sciences for the separation, identification, and purification of compounds. In the context of the synthesis and analysis of this compound, several chromatographic methods play crucial roles. These techniques are vital for monitoring the progress of a chemical reaction, assessing the purity of the final product, and isolating the target compound from unreacted starting materials and byproducts. The selection of a specific chromatographic technique depends on the scale of the separation, the properties of the compounds involved, and the required level of purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique frequently employed to monitor the progress of reactions involving this compound. It provides a quick assessment of the presence of starting materials, intermediates, and the desired product in a reaction mixture.

Principle and Application: TLC is performed on a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a suitable solvent system (mobile phase). As the mobile phase ascends the plate by capillary action, the components of the mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components.

Visualization: After development, the separated spots on the TLC plate are visualized. While some compounds are colored and can be seen directly, this compound and its related reactants are typically colorless. Therefore, visualization is often achieved by exposing the plate to ultraviolet (UV) light, under which compounds with a chromophore will appear as dark spots. Alternatively, the plate can be stained with a developing agent, such as potassium permanganate (B83412) or iodine vapor, which reacts with the compounds to produce colored spots. nih.gov

Reaction Monitoring: To monitor a reaction, small aliquots are taken from the reaction mixture at different time intervals and spotted on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative intensities of the spots provide a qualitative measure of the reaction's conversion.

Mobile Phase Composition (v/v)Stationary PhaseApplication in Monitoring
Ethyl acetate (B1210297)/n-hexane (e.g., 7:3)Silica Gel 60 F254Effective for separating this compound from less polar starting materials. nih.gov
Dichloromethane/MethanolSilica GelUseful for a range of polarities, allowing for adjustment based on the specific reactants.
Toluene/AcetoneSilica GelProvides alternative selectivity for separation.

This table presents common TLC solvent systems. The optimal ratio may vary depending on the specific reactants and reaction conditions.

Column Chromatography (Silica Gel)

For the purification of this compound on a preparative scale, column chromatography is the most common and effective method. This technique allows for the separation of larger quantities of material than TLC, yielding a purified sample of the desired compound.

Principle and Application: Similar to TLC, column chromatography utilizes a stationary phase, typically silica gel, packed into a glass column. The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture move down the column at different rates based on their interactions with the stationary phase, leading to their separation. Fractions are collected sequentially as the eluent exits the column.

Procedure:

Column Packing: A slurry of silica gel in a non-polar solvent (e.g., hexane) is carefully poured into the column to create a uniform, air-free packing. researchgate.net

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and applied to the top of the silica gel bed.

Elution: The eluent is passed through the column, starting with a non-polar solvent and gradually increasing the polarity (gradient elution) or using a constant solvent composition (isocratic elution). This process separates the compounds based on their polarity. Less polar compounds elute first, followed by more polar compounds. For instance, in the purification of N-substituted acetamides, a gradient of ethyl acetate in hexane (B92381) is often employed. wiley-vch.denih.govamazonaws.com

Fraction Collection and Analysis: The eluate is collected in a series of fractions. Each fraction is then analyzed by TLC to determine which fractions contain the pure this compound. Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Eluent System (Gradient)Stationary PhaseTypical Application
n-hexane to Ethyl AcetateSilica Gel (300-400 mesh)Purification of N-aryl acetamides from reaction mixtures. doi.org
Petroleum Ether to Ethyl AcetateSilica GelUsed for the isolation of various amide products. doi.org
Dichloromethane to MethanolSilica GelSuitable for separating more polar compounds.

This table provides examples of eluent systems for the column chromatographic purification of compounds similar in structure to this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the quantitative analysis and purity assessment of this compound. nih.gov It offers higher resolution, speed, and sensitivity compared to standard column chromatography.

Principle and Application: HPLC operates on the same principles as column chromatography but utilizes a high-pressure pump to force the mobile phase through a column packed with very fine particles. This results in a much more efficient separation. A detector at the end of the column measures the concentration of the eluting compounds, producing a chromatogram where each peak corresponds to a different component of the mixture.

Methodology for this compound Analysis: A common HPLC method for analyzing this compound involves reversed-phase chromatography. sielc.com In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture.

A specific method for the analysis of Acetamide, N-(2-iodophenyl)- uses a Newcrom R1 reverse-phase column. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

ParameterConditionPurpose
Column Reversed-phase C18 (e.g., 5 µm, 4.6 x 250 mm)Provides a non-polar stationary phase for separation. nih.gov
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (e.g., 70:30 v/v)Elutes the compounds from the column; formic acid improves peak shape and ionization for MS detection. nih.gov
Flow Rate 1.0 mL/minEnsures consistent elution and separation. nih.gov
Detection UV Absorbance (e.g., at 254 nm or 320 nm)Detects the aromatic ring in this compound. nih.gov
Elution Mode Isocratic or GradientIsocratic elution uses a constant mobile phase composition, while gradient elution involves changing the composition over time to improve separation of complex mixtures. nih.govnih.gov

This table outlines typical HPLC conditions for the analysis of aromatic amides. Specific parameters may be optimized for this compound.

Purity Assessment: The purity of a synthesized batch of this compound can be determined by HPLC. A chromatogram of a pure sample should ideally show a single, sharp peak. The presence of additional peaks indicates impurities, and the area under each peak is proportional to the concentration of the corresponding component. This allows for the quantitative determination of purity. The high sensitivity of HPLC also enables the detection and quantification of trace-level impurities. nih.gov

Theoretical and Computational Studies on the Molecular and Electronic Properties of N 2 Iodophenyl N Methylacetamide

Molecular Geometry Optimization and Conformational Landscapes

Theoretical studies, primarily using ab initio methods, have been conducted to understand the conformational possibilities of molecules similar in structure to N-(2-iodophenyl)-N-methylacetamide, such as N-methylacetamide (NMA). For NMA, it is established that the trans form is more stable than the cis form, with an energy difference of approximately 2.3-2.6 kcal/mol. umich.edu However, the cis form has been observed in aqueous solutions. umich.edu

Computational analyses of NMA have identified four stable conformers arising from the rotational isomerism of the methyl groups. umich.edu These conformers are spectroscopically distinguishable, and their calculated force fields, when scaled to experimental frequencies from matrix isolation studies, provide a satisfactory assignment of observed spectral bands. umich.edu This suggests that conformational isomerism is a significant factor in the observed spectral properties of such amides. umich.edu

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack.

The HOMO is likely to be located on the more electron-rich parts of the molecule, such as the phenyl ring or the nitrogen atom, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be localized on the more electron-deficient regions, like the carbonyl carbon or the carbon atom attached to the iodine, indicating sites for nucleophilic attack. youtube.com The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally implying higher reactivity. rsc.org

Charge Distribution and Electrostatic Potential Analysis

The molecular electrostatic potential (MESP) provides a visual representation of the charge distribution within a molecule and is a powerful tool for understanding intermolecular interactions and chemical reactivity. chemrxiv.org It maps the electrostatic potential onto the electron density surface, with negative potential regions (electron-rich) indicating sites for electrophilic attack and positive potential regions (electron-poor) indicating sites for nucleophilic attack. chemrxiv.org

For this compound, the MESP would be expected to show a negative potential around the carbonyl oxygen atom due to the lone pairs of electrons, making it a strong hydrogen bond and halogen bond acceptor. chemrxiv.orgresearchgate.net The area around the iodine atom, particularly along the extension of the C-I bond (the σ-hole), is expected to have a positive electrostatic potential, making it a halogen bond donor. researchgate.net The nitrogen atom and the phenyl ring will also exhibit specific electrostatic features influencing their interaction with other molecules. chemrxiv.org

Quantum mechanical calculations, such as Mulliken population analysis, can provide quantitative values for the partial charges on each atom, offering a more detailed picture of the charge distribution. nih.gov These charge fluctuations are dynamic and are influenced by the molecule's geometry and its environment. nih.gov

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to simulate and interpret the spectroscopic properties of molecules.

Infrared (IR) Spectroscopy: Density Functional Theory (DFT) calculations are effective in predicting the IR spectra of amides. nih.gov For N-methylacetamide, the characteristic amide I, II, and III bands are key features. nih.gov Simulations can help to understand the contribution of different vibrational modes and conformers to these bands. umich.edunih.gov The amide I band, primarily due to the C=O stretching vibration, is particularly sensitive to the local environment and hydrogen bonding. researchgate.net Combined quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations have been used to accurately predict the IR spectra of N-methylacetamide in aqueous solution, highlighting the importance of including both geometric and electronic polarization effects. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict NMR chemical shifts. For N-methylacetamide, the chemical shifts of the amide proton and the methyl groups are sensitive to the molecular conformation and the surrounding solvent environment. researchgate.netresearchgate.net Calculations of nuclear magnetic shielding constants can be performed using methods like DFT and Hartree-Fock (HF), with the results being influenced by the choice of basis set. researchgate.net The effects of the solvent can be incorporated using polarizable continuum models or explicit solvent molecules in QM/MM calculations. researchgate.net

Intermolecular Interaction Modeling (e.g., Hydrogen Bonding, Halogen Bonding)

Hydrogen Bonding: The amide group in this compound is capable of acting as both a hydrogen bond donor (via the N-H group, if it were not N-methylated) and a hydrogen bond acceptor (via the carbonyl oxygen). researchgate.net In the case of this compound, the primary hydrogen bond acceptor site is the carbonyl oxygen. Computational studies on N-methylacetamide have shown that it can form strong hydrogen bonds with water molecules. researchgate.net

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor. This is due to the region of positive electrostatic potential, known as the σ-hole, located on the iodine atom opposite to the C-I covalent bond. researchgate.net This positive region can interact favorably with electron-rich atoms, such as the oxygen of a carbonyl group or the nitrogen of an amine. researchgate.netmdpi.com Quantum mechanical calculations on the interaction between iodobenzene (B50100) and N-methylacetamide have shown that the best interaction energy is found at a distance of 3.25 Å, with a value of -14.9 kJ mol⁻¹. researchgate.net The strength and directionality of halogen bonds are crucial in determining crystal packing and molecular recognition. mdpi.com

Computational Modeling of Catalytic Cycles and Energy Barriers

While specific computational studies on the catalytic cycles involving this compound were not found, computational chemistry is a powerful tool for elucidating reaction mechanisms and calculating energy barriers in catalysis. For example, DFT calculations have been used to study the mechanism of chlorination of N-methylacetamide by hypochlorous acid. nih.gov These studies considered different reaction pathways and calculated the activation energies (ΔG‡) for each. nih.gov The results showed that the most favorable pathway involves the reaction of the iminol form of N-methylacetamide with HOCl, with a calculated energy barrier of 87.3 kJ/mol, which is consistent with experimental data. nih.gov

Similar computational approaches could be applied to model catalytic reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, or Buchwald-Hartwig reactions), where the C-I bond would be the reactive site. Such models could provide insights into the reaction mechanism, the role of the catalyst and ligands, and the energy profiles of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps.

Application of N 2 Iodophenyl N Methylacetamide As a Building Block for Complex Chemical Architectures

Synthesis of Nitrogen-Containing Heterocyclic Ring Systems

The presence of the iodine atom and the N-methylacetamide moiety in N-(2-iodophenyl)-N-methylacetamide makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of various heterocyclic rings. This is a cornerstone of its utility in medicinal and materials chemistry.

Indole (B1671886) Derivatives

Indole and its derivatives are among the most important heterocyclic scaffolds in medicinal chemistry, appearing in a vast number of natural products and pharmacologically active compounds. openmedicinalchemistryjournal.com The synthesis of indole derivatives from this compound can be achieved through various palladium-catalyzed cross-coupling reactions. For instance, a common strategy involves the intramolecular cyclization of the this compound scaffold. While direct synthesis from this specific starting material is a niche application, the principles of indole synthesis often involve the formation of a key carbon-carbon bond to construct the pyrrole (B145914) ring fused to the benzene (B151609) ring. openmedicinalchemistryjournal.com

Starting MaterialReagents and ConditionsProductReference
N-allenyl-2-iodoaniline derivativesSmI2, HMPA, i-PrOH, 0 °CIndole derivatives rsc.org
2-alkynyl benzaldehyde (B42025) oximeThermal cyclization, Microwave irradiationIsoquinolone mdpi.com
Arylhydrazones and aldehydes/ketonesLewis/mineral acidIndole derivatives openmedicinalchemistryjournal.com

This table presents various methods for indole synthesis, illustrating the diversity of approaches to this important scaffold.

Quinoxaline (B1680401) Derivatives

Quinoxalines are another class of nitrogen-containing heterocycles with significant biological activities, including anticancer and antiviral properties. nih.govnih.gov The synthesis of quinoxaline derivatives often involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. While this compound is not a direct precursor, its structural motifs can be incorporated into synthetic routes leading to quinoxaline-like structures. For example, the core phenylenediamine structure can be synthesized and subsequently reacted to form the quinoxaline ring. thieme-connect.de

Starting MaterialReagents and ConditionsProductReference
o-phenylenediamine and α-ketocarboxylic acidsVarious methodsQuinoxalines nih.gov
2,2-dibromo-1-arylethanone and aryl-1,2-diamineDMSO, 75 °C3-Arylquinoxalin-2-ones thieme-connect.de

This table showcases common synthetic routes to quinoxaline derivatives.

Benzotriazinone Scaffolds

Benzotriazinones are heterocyclic compounds that have garnered interest for their potential pharmacological applications. nih.govdntb.gov.ua A novel photochemical approach to synthesizing benzotriazin-4(3H)-ones involves the use of acyclic aryl triazine precursors. nih.gov This method utilizes visible light to induce a photocyclization reaction, offering a green and efficient alternative to traditional methods that often require harsh reagents like sodium nitrite (B80452) and strong acids. nih.govnih.gov The reaction proceeds via a nitrogen-centered Norrish type II reaction, a unique mechanistic pathway in this context, to yield the desired benzotriazinone product with N-methylacetamide as the sole byproduct. nih.gov

PrecursorConditionsProductByproductReference
Acyclic aryl triazineViolet light (420 nm), Continuous flowBenzotriazin-4(3H)-oneN-methylacetamide nih.gov

This table details a modern, light-mediated synthesis of benzotriazinones.

Imidazopyridine Derivatives

Imidazopyridines are a significant class of heterocycles due to their structural similarity to purines and their wide range of biological activities. magtech.com.cne3s-conferences.org The synthesis of imidazopyridine derivatives can be achieved through various strategies, often starting from 2-aminopyridine (B139424) derivatives. e3s-conferences.orgnih.gov For instance, a one-pot, three-component reaction involving an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide, catalyzed by iodine, can efficiently produce imidazo[1,2-a]pyridines. rsc.org Another approach involves the NaIO4/TBHP-promoted (3 + 2) cycloaddition of propargyl alcohols and 2-aminopyridines to yield C3-carbonylated imidazo[1,2-a]pyridines. nih.gov

Starting MaterialsCatalyst/ReagentsProductReference
Aryl aldehyde, 2-aminopyridine, tert-butyl isocyanideIodineImidazo[1,2-a]pyridines rsc.org
Propargyl alcohols, 2-aminopyridinesNaIO4/TBHPC3-carbonylated imidazo[1,2-a]pyridines nih.gov

This table highlights efficient methods for the synthesis of imidazopyridine derivatives.

Construction of Polycyclic and Fused Ring Systems

The principles of forming fused ring systems are well-established in organic chemistry, with specific nomenclature rules defining their structure. iupac.org The strategic placement of reactive functional groups on a core scaffold is crucial for building these complex architectures. The this compound platform, with its ortho-iodo and N-acyl functionalities, is well-suited for intramolecular cyclization reactions that lead to the formation of fused bicyclic and more complex polycyclic systems. These reactions often proceed through palladium-catalyzed processes, where the iodine atom facilitates oxidative addition, followed by intramolecular C-C or C-N bond formation.

Strategies for Diversity-Oriented Synthesis Using the this compound Platform

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules to explore broad areas of chemical space and identify novel biologically active compounds. nih.govmdpi.comcam.ac.uk The this compound scaffold is an excellent starting point for DOS due to its potential for divergent reaction pathways.

By strategically modifying the reaction conditions and coupling partners, a wide range of molecular skeletons can be accessed from this single precursor. For example, the iodine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide range of substituents. Subsequently, the N-methylacetamide group can be hydrolyzed or otherwise modified to participate in a second set of cyclization or derivatization reactions. This "build/couple/pair" strategy allows for the rapid generation of a library of compounds with significant skeletal diversity, a key goal of DOS. frontiersin.org The ability to generate complex and diverse scaffolds from a simple starting material like this compound underscores its importance in modern drug discovery and chemical biology. brandon-russell.com

Q & A

Q. What synthetic methodologies are effective for preparing N-(2-iodophenyl)-N-methylacetamide?

Answer: The compound can be synthesized via Pd-catalyzed cross-electrophile coupling using N-methylacetamide and 2-iodoanisole derivatives. Key parameters include:

  • Catalyst system : Pd(OAc)₂ (5 mol%) with Xantphos ligand (10 mol%).
  • Reductant : Zn powder (2.0 equiv) and trimethylamine hydrochloride (TMA·HCl, 1.5 equiv).
  • Solvent : Dimethylacetamide (DMA) at 100°C for 24 hours.
  • Yield : Up to 85% under optimized conditions, with ligand choice critical to suppress dehalogenation side reactions .
    For analogous acetamides, acetylation of aryl amines using acetic anhydride under reflux (e.g., 30 minutes) followed by crystallization in ethanol is also effective .

Q. How is this compound characterized structurally and spectroscopically?

Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions, with deshielding effects observed for protons near the iodine atom. For example, in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, the nitro group induces a torsion angle of -16.7° relative to the benzene ring, detectable via NOESY .
  • X-ray crystallography : Resolves steric effects of iodine; intermolecular interactions (e.g., C–H⋯O hydrogen bonds) stabilize crystal packing .
  • XPS/NEXAFS : For related N-methylacetamides, carbonyl (C=O) and amide (N–C) bonds show distinct absorption edges at ~288 eV (C K-edge) and ~402 eV (N K-edge) .

Q. What are the primary applications of this compound in heterocyclic synthesis?

Answer: The iodine substituent facilitates transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck) to generate biaryl structures. For example:

  • Suzuki coupling : With aryl boronic acids to form C–C bonds for drug intermediates.
  • Heterocycle formation : As a precursor for thiadiazoles or piperazinediones via cyclization with thioureas or diamines .
    In pharmacological contexts, structurally similar iodophenyl acetamides (e.g., L-703606) act as neurokinin-1 receptor antagonists, suggesting potential bioactivity .

Advanced Research Questions

Q. How do electronic and steric effects of the iodine substituent influence reactivity in cross-coupling reactions?

Answer:

  • Electronic effects : The iodine’s +M (mesomeric) effect stabilizes intermediates in Pd-catalyzed coupling. However, its strong -I (inductive) effect can slow oxidative addition unless balanced by electron-donating ligands (e.g., Xantphos) .
  • Steric effects : The ortho-iodine group creates torsional strain, favoring trans configurations in intermediates. Computational studies (e.g., DFT) show that steric bulk increases activation energy by ~3 kcal/mol compared to para-substituted analogs .

Q. How can contradictions between crystallographic data and computational models be resolved for this compound?

Answer:

  • Experimental validation : Compare X-ray bond lengths/angles (e.g., C–I = 2.09 Å) with DFT-optimized geometries. Discrepancies >0.05 Å suggest lattice packing effects .
  • Spectroscopic cross-check : Use solid-state NMR to validate crystallographic hydrogen bonding (e.g., C–H⋯O interactions) versus gas-phase simulations .
  • Dynamic studies : Molecular dynamics (MD) simulations at 298 K assess conformational flexibility, which static crystallography may overlook .

Q. What strategies mitigate decomposition during the synthesis of this compound?

Answer:

  • Temperature control : Maintain reaction temperatures ≤100°C to prevent C–I bond cleavage.
  • Radical scavengers : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to suppress iodine radical formation .
  • Inert atmosphere : Use N₂/Ar to avoid oxidation of intermediates.
  • Purification : Flash chromatography (silica gel, hexane/EtOAc) removes dehalogenated byproducts .

Q. How are metabolite pathways for this compound inferred from analogous compounds?

Answer:

  • In vitro studies : Incubate with liver microsomes; LC-MS identifies hydroxylated metabolites (e.g., N-(2-iodo-5-hydroxyphenyl)-N-methylacetamide) .
  • Isotopic labeling : Use deuterated analogs to trace metabolic sites via MS fragmentation patterns.
  • Comparative analysis : N-methylacetamide derivatives undergo hydrolysis to acetic acid and aryl amines, with urinary metabolites detected via GC-MS after derivatization .

Q. What computational methods predict the biological activity of this compound?

Answer:

  • Docking simulations : Use AutoDock Vina to model binding to targets like G-protein-coupled receptors (GPCRs). For example, L-703606 (a structural analog) binds neurokinin-1 receptors with ΔG = -9.2 kcal/mol .
  • QSAR models : Correlate Hammett σ values (iodine’s electron-withdrawing effect) with IC₅₀ data for related compounds.
  • ADMET prediction : SwissADME estimates logP = 2.8 (moderate lipophilicity) and BBB permeability (logBB = -0.5), suggesting CNS activity potential .

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